N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethylbenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can be compared with other quinoline derivatives, such as:
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide: Known for its potential biological activity.
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide: Acts on cannabinoid receptors.
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide: Investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline core and a dimethylbenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects, antibacterial properties, and interactions with cannabinoid receptors.
Chemical Structure and Properties
The molecular formula of this compound is C18H26N2O2 with a molecular weight of 302.4 g/mol. Its structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
1. Neuroprotective Effects
Research indicates that compounds with similar tetrahydroquinoline structures exhibit neuroprotective properties. In vitro studies have demonstrated that these derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Antibacterial Activity
The compound's sulfonamide group is associated with antibacterial properties. Similar sulfonamide derivatives have shown effectiveness against a range of bacterial strains by inhibiting folate synthesis pathways essential for bacterial growth. This mechanism positions the compound as a candidate for developing new antibiotics .
3. Interaction with Cannabinoid Receptors
Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors (CB1 and CB2). This interaction could influence appetite regulation and metabolic processes, making it relevant in the context of obesity and metabolic disorders.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at cannabinoid receptors.
- Signal Transduction Pathways : The compound may alter cellular signaling pathways that lead to changes in gene expression and cellular responses .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
Study | Focus | Findings |
---|---|---|
Study A | Neuroprotection | Demonstrated significant reduction in neuronal cell death in models of oxidative stress. |
Study B | Antibacterial | Showed efficacy against Gram-positive and Gram-negative bacteria via folate pathway inhibition. |
Study C | Cannabinoid Interaction | Found modulation of CB1 receptor activity influencing appetite regulation in animal models. |
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-15(2)9-10-25-21-7-6-20(14-18(21)5-8-22(25)26)24-23(27)19-12-16(3)11-17(4)13-19/h6-7,11-15H,5,8-10H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOUHFXQYUEZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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